molecular formula C11H13Cl2N B15240397 N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine

N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine

Cat. No.: B15240397
M. Wt: 230.13 g/mol
InChI Key: FOURFVVJPYVVCK-UHFFFAOYSA-N
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Description

N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine is an organic compound with the molecular formula C11H13Cl2N It is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a 2,5-dichlorophenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorophenyl ethyl ketone and cyclopropylamine.

    Reaction Conditions: The ketone undergoes reductive amination with cyclopropylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of phenol or aniline derivatives.

Scientific Research Applications

N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine
  • N-[1-(3,5-Dichlorophenyl)ethyl]cyclopropanamine
  • N-[1-(2,5-Difluorophenyl)ethyl]cyclopropanamine

Uniqueness

N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The presence of the cyclopropane ring also adds to its distinct chemical properties.

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

N-[1-(2,5-dichlorophenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C11H13Cl2N/c1-7(14-9-3-4-9)10-6-8(12)2-5-11(10)13/h2,5-7,9,14H,3-4H2,1H3

InChI Key

FOURFVVJPYVVCK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Cl)NC2CC2

Origin of Product

United States

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